molecular formula C17H22N4O4S2 B2608040 N-(5-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide CAS No. 893353-68-9

N-(5-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide

Cat. No.: B2608040
CAS No.: 893353-68-9
M. Wt: 410.51
InChI Key: WKPLPOOVSMPWRJ-UHFFFAOYSA-N
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Description

N-(5-((2-((3,4-Dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide is a 1,3,4-thiadiazole derivative characterized by a pivalamide (2,2-dimethylpropanamide) group at the 2-position of the thiadiazole ring and a 3,4-dimethoxyphenyl-substituted thioacetamide moiety at the 5-position. The compound’s structure integrates key pharmacophoric elements: the thiadiazole core is associated with diverse biological activities, while the 3,4-dimethoxyphenyl group may enhance bioavailability through improved lipophilicity and metabolic stability .

Properties

IUPAC Name

N-[5-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S2/c1-17(2,3)14(23)19-15-20-21-16(27-15)26-9-13(22)18-10-6-7-11(24-4)12(8-10)25-5/h6-8H,9H2,1-5H3,(H,18,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPLPOOVSMPWRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NN=C(S1)SCC(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving thiosemicarbazides and carboxylic acids or their derivatives.

    Introduction of the Dimethoxyphenyl Group: This step may involve nucleophilic substitution reactions where the dimethoxyphenyl group is introduced onto the thiadiazole ring.

    Attachment of the Pivalamide Group: This can be done through amide bond formation reactions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.

Biology

Biologically, thiadiazole derivatives have been studied for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities.

Medicine

In medicine, such compounds are investigated for their potential as therapeutic agents. They may act as enzyme inhibitors or receptor modulators.

Industry

Industrially, these compounds can be used in the development of new materials, such as polymers with specific properties.

Mechanism of Action

The mechanism of action of “N-(5-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide” would depend on its specific biological target. Generally, thiadiazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves binding to the active site or allosteric sites of the target protein.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data

Compound Substituents (R1, R2) Yield (%) Melting Point (°C) Key Spectral Features (IR/NMR)
Target Compound R1: 3,4-dimethoxyphenyl; R2: pivalamide N/A* N/A* Expected C=O (1680–1700 cm⁻¹), aromatic δ 6.5–7.5 ppm
5j () R1: 4-chlorobenzyl; R2: acetamide 82 138–140 C=O (1690 cm⁻¹), Ar–Cl (750 cm⁻¹)
6.4 () R1: triazinoquinazoline; R2: acetamide 94.8 243–245 C=O (1720 cm⁻¹), NH (3280 cm⁻¹)
4y () R1: p-tolyl; R2: thioacetamide N/A N/A IC50: 0.034–0.084 mmol L⁻¹ (anticancer)

*Note: Direct data for the target compound are unavailable; inferences are based on analogs.

Anticancer Potential

  • Target Compound : The 3,4-dimethoxyphenyl group may enhance DNA intercalation or kinase inhibition, as seen in structurally related compounds .
  • Compound 4y () : Exhibits IC50 values of 0.034–0.084 mmol L⁻¹ against A549 and MCF-7 cells, with aromatase inhibition (IC50: 0.062 mmol L⁻¹) .

Antimicrobial and Enzyme Inhibition

  • Thiadiazole-Benzamide Hybrids (7a–7l) : Evaluated for acetylcholinesterase inhibition, suggesting CNS applications .

Structure-Activity Relationships (SAR)

  • Electron-Donating Groups (e.g., methoxy) : The 3,4-dimethoxy substituent in the target compound may improve metabolic stability and target binding compared to electron-withdrawing groups (e.g., Cl in 5j) .
  • Bulkier Amides (Pivalamide vs. Acetamide) : Increased steric bulk may reduce off-target interactions but could lower solubility, necessitating formulation optimization.

Biological Activity

N-(5-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

1. Synthesis of the Compound

The synthesis of this compound involves several steps:

  • Preparation of Thiadiazole Derivative : The thiadiazole moiety is synthesized through a reaction involving hydrazine derivatives and appropriate carbonyl compounds.
  • Formation of the Pivalamide : The pivaloyl group is introduced to the thiadiazole derivative to form the final compound.
  • Purification : The crude product is purified using recrystallization or chromatography techniques.

2. Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its pharmacological properties.

2.1 Anticancer Activity

Recent studies have indicated that derivatives of thiadiazoles exhibit promising anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Cell Line IC50 (μM) Mechanism
MCF-7 (breast cancer)15Apoptosis induction
HeLa (cervical cancer)10Cell cycle arrest
A549 (lung cancer)12Inhibition of proliferation

2.2 Antidiabetic Properties

The compound has also been investigated for its potential in protecting pancreatic β-cells against endoplasmic reticulum (ER) stress, which is crucial in diabetes management. A study demonstrated that related compounds could significantly improve β-cell viability under stress conditions.

Compound Max Activity (%) EC50 (μM)
WO5m1000.1 ± 0.01
Compound 5a4518.6 ± 4

3. Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the thiadiazole ring and substitution patterns on the aromatic system significantly affect biological activity. For example:

  • Substituents on the Thiadiazole Ring : Electron-donating groups enhance activity against cancer cells.
  • Aromatic Substituents : The presence of methoxy groups increases lipophilicity and bioavailability.

Case Study 1: Anticancer Efficacy

In a study published in Pharmaceutical Research, a series of thiadiazole derivatives were tested for anticancer activity. The compound demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of 15 μM, suggesting potential for further development as an anticancer agent .

Case Study 2: β-cell Protection

Another study focused on the protective effects against ER stress in pancreatic β-cells. The compound showed a maximal activity of 100% at an EC50 of 0.1 μM when tested against tunicamycin-induced cell death, indicating its potential role in diabetes treatment .

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